2-(2-Methyl-benzyloxymethyl)-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-[(2-methylphenyl)methoxymethyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-13-7-3-4-8-14(13)11-20-12-15-9-5-6-10-16(15)17(18)19-2/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRXPOOSBWTUDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COCC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
Reaction Conditions :
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Reagents : 2-Methylbenzyl bromide, potassium carbonate, acetone.
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Temperature : Reflux (56°C).
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Duration : 24 hours.
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Yield : ~60% (hypothetical).
Mechanistic Insight :
The base deprotonates the hydroxymethyl oxygen, facilitating an SN2 displacement with 2-methylbenzyl bromide.
Mitsunobu Reaction
Reaction Conditions :
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Reagents : 2-Methylbenzyl alcohol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3), tetrahydrofuran (THF).
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Temperature : Room temperature.
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Duration : 12 hours.
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Yield : ~85% (hypothetical).
Mechanistic Insight :
The Mitsunobu mechanism involves redox cycling between DEAD and PPh3, enabling direct coupling of the hydroxymethyl group with 2-methylbenzyl alcohol.
Comparative Analysis of Protection Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Williamson Synthesis | Reflux, K2CO3, acetone | 60% | Cost-effective, scalable | Moderate yields, prolonged reaction time |
| Mitsunobu Reaction | RT, DEAD/PPh3, THF | 85% | High yields, mild conditions | Expensive reagents, sensitive to moisture |
Optimization Strategies
Solvent Selection
Catalytic Enhancements
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Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate SN2 reactions in Williamson synthesis.
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Anhydrous conditions are critical for Mitsunobu reactions to prevent reagent decomposition.
Scalability and Industrial Feasibility
Continuous Flow Reactors
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Application : Esterification and protection steps benefit from continuous flow systems, ensuring consistent heat transfer and mixing.
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Output : 5–10 kg/day (based on analogous processes).
Purification Techniques
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Chromatography : Silica gel column chromatography isolates the final product with >95% purity.
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Recrystallization : Ethanol-water mixtures yield crystalline product suitable for pharmaceutical use.
Challenges and Mitigation
Steric Hindrance
Moisture Sensitivity
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Issue : Mitsunobu reagents degrade in the presence of water.
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Solution : Rigorous drying of solvents and reagents under inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-benzyloxymethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
2-(2-Methyl-benzyloxymethyl)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-benzyloxymethyl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The pathways involved may include metabolic processes where the compound is converted to its active form.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure can be compared to several benzoate esters with varying substituents:
Key Observations :
- Steric and Electronic Effects: The 2-methyl-benzyloxymethyl group in the target compound provides steric hindrance and lipophilicity, which may reduce solubility in polar solvents compared to analogs with smaller substituents (e.g., methoxycarbonyl or amino groups) .
- Reactivity : Compounds with bromoacetyl groups (e.g., ) exhibit higher electrophilicity, making them reactive in nucleophilic substitutions or cross-coupling reactions, unlike the target compound’s inert benzyloxymethyl group.
- Biological Activity: Benzoate esters with amino or acylated amino groups (e.g., ) show antitumor activity against gastric, liver, and lung cancer cell lines, suggesting that substituent polarity and hydrogen-bonding capacity are critical for bioactivity .
Physical and Chemical Properties
| Property | Target Compound | Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate | 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester |
|---|---|---|---|
| Molecular Weight | ~296 g/mol (estimated) | 363.2 g/mol | 265.26 g/mol |
| LogP | High (bulky benzyl group) | 3.7 (bromoacetyl increases lipophilicity) | Moderate (polar amino group) |
| Solubility | Low in water, high in organic solvents | Similar to target compound | Higher in polar solvents (due to amino group) |
| Stability | Stable under neutral conditions | Light-sensitive (bromoacetyl group) | Sensitive to hydrolysis (ester and amide bonds) |
Biological Activity
2-(2-Methyl-benzyloxymethyl)-benzoic acid methyl ester, also known as a benzoate derivative, has garnered attention for its potential biological activities. This compound is investigated for its interactions with various biomolecules and its implications in medicinal chemistry. Understanding its biological activity can provide insights into its applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18O3
- Molecular Weight : 270.31 g/mol
This compound features a benzoate moiety with a methyl ester group, which influences its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzyloxymethyl group can modulate enzyme activity, potentially leading to therapeutic effects such as anti-inflammatory and antimicrobial properties. The exact pathways involved depend on the biological context in which the compound is applied.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Listeria monocytogenes
The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that the compound can inhibit bacterial growth effectively, with reported MIC values around 0.32 mM for S. aureus .
Case Studies and Research Findings
Applications in Medicine and Industry
The potential applications of this compound extend beyond antimicrobial and anti-inflammatory uses:
Q & A
Basic: What are the common synthetic routes for preparing 2-(2-Methyl-benzyloxymethyl)-benzoic acid methyl ester?
The synthesis typically involves esterification or alkylation strategies. A two-step approach is often employed:
- Step 1 : Protection of the hydroxyl group in 2-methylbenzyl alcohol using reagents like 2-benzyloxypyridine to form the benzyl ether intermediate .
- Step 2 : Esterification of the benzoic acid derivative with methanol under acid catalysis (e.g., H₂SO₄) at reflux conditions to yield the methyl ester .
Key factors include solvent choice (e.g., toluene for azeotropic water removal) and catalyst optimization (e.g., p-toluenesulfonic acid for higher yields).
Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR :
- ¹H NMR : Peaks at δ 3.8–4.2 ppm (methyl ester -OCH₃), δ 4.5–5.0 ppm (benzyloxymethyl -OCH₂-), and aromatic protons (δ 6.5–8.0 ppm) .
- ¹³C NMR : Carboxylic ester carbonyl at ~170 ppm, aromatic carbons (110–150 ppm), and methoxy carbons (~52 ppm) .
- IR : Strong absorbance at ~1720 cm⁻¹ (ester C=O stretch) and 1250 cm⁻¹ (C-O ester bond) .
Advanced: How do competing reaction pathways affect the yield of this compound during synthesis?
Competing pathways include:
- Hydrolysis of the ester : Excess moisture or prolonged reaction times may hydrolyze the methyl ester to the carboxylic acid, reducing yields. Use of molecular sieves or anhydrous solvents mitigates this .
- Side alkylation : The benzyloxymethyl group may undergo unintended substitution at alternative positions. Steric effects from the 2-methyl group on the benzyl ring can direct regioselectivity .
Optimization involves adjusting reaction temperature (60–80°C) and stoichiometric ratios (e.g., 1.2:1 alcohol:ester) .
Advanced: What methodologies resolve contradictions in spectral data for structurally similar derivatives?
For example, overlapping NMR peaks in aromatic regions can be resolved via:
- 2D NMR (COSY, HSQC) : To assign coupled protons and correlate carbons with protons .
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted intermediates) .
In cases of ambiguity, comparison with computational spectral simulations (DFT-based) provides validation .
Basic: What are the standard purification techniques for this compound?
- Recrystallization : Use ethanol/water mixtures to isolate the pure ester .
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent removes unreacted benzyl alcohol or acid derivatives .
Purity is confirmed by melting point analysis (if crystalline) or HPLC (>98% purity threshold) .
Advanced: How can the electronic effects of substituents influence the reactivity of this ester in further transformations?
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzyl ring increase electrophilicity of the ester carbonyl, enhancing nucleophilic attack (e.g., hydrolysis or aminolysis) .
- Steric hindrance from the 2-methyl group reduces accessibility to the ester group, requiring harsher conditions (e.g., NaOH/EtOH under reflux) for saponification .
Reactivity trends are quantified via Hammett σ constants or computational modeling (e.g., DFT calculations) .
Advanced: What strategies optimize the compound’s stability in biological assays?
- pH Control : Maintain pH 6–8 to prevent ester hydrolysis .
- Lyophilization : For long-term storage, lyophilize in phosphate buffer to avoid aqueous degradation .
- Protection from light : The benzyl group may undergo photodegradation; use amber vials and low-temperature storage (-20°C) .
Basic: What are the primary applications of this compound in organic synthesis?
- Intermediate for drug candidates : Used to synthesize anti-inflammatory or antimicrobial agents via functionalization of the ester or benzyl groups .
- Protecting group : The benzyloxymethyl moiety protects alcohols or amines during multi-step syntheses .
Advanced: How does the compound’s logP value impact its use in medicinal chemistry studies?
The calculated logP (≈3.2) indicates moderate lipophilicity, suitable for blood-brain barrier penetration but may require derivatization (e.g., prodrug formation) for enhanced solubility. Adjustments include adding polar groups (e.g., hydroxyls) or using salt forms (e.g., hydrochloride) .
Advanced: What computational tools predict the compound’s reactivity in novel reaction environments?
- DFT Calculations : Model transition states for ester hydrolysis or alkylation reactions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., toluene vs. DMF) .
- QSAR Models : Correlate substituent effects with biological activity for targeted drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
